methyl (2E)-(5,7,7-trimethyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[3,2-a]pyrimidine derivatives.
Chemical Reactions Analysis
METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazolo[3,2-a]pyrimidine derivatives with enhanced biological activities.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antitumor, antibacterial, and anti-inflammatory properties make it a valuable candidate for drug development . Additionally, its unique structure allows for the design of new molecules with optimized interactions with biological targets, making it a versatile scaffold for medicinal chemistry .
Mechanism of Action
The mechanism of action of METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets . This binding can lead to the inhibition of key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to METHYL 2-[(2E)-5,7,7-TRIMETHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]ACETATE include other thiazolo[3,2-a]pyrimidine derivatives such as 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines These compounds share similar biological activities but differ in their specific substituents and structural modifications
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
methyl (2E)-2-(5,7,7-trimethyl-3-oxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)acetate |
InChI |
InChI=1S/C12H14N2O3S/c1-7-6-12(2,3)13-11-14(7)10(16)8(18-11)5-9(15)17-4/h5-6H,1-4H3/b8-5+ |
InChI Key |
BDFHWQRVVBAQKN-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(N=C2N1C(=O)/C(=C\C(=O)OC)/S2)(C)C |
Canonical SMILES |
CC1=CC(N=C2N1C(=O)C(=CC(=O)OC)S2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.